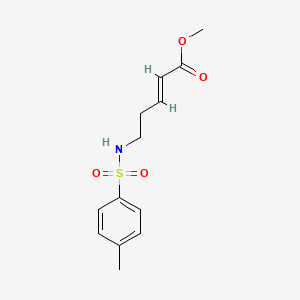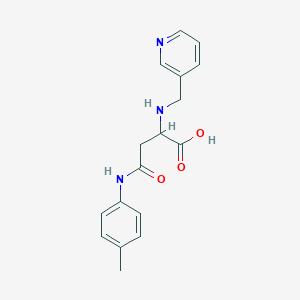![molecular formula C16H16BrN3O4S B2562398 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide CAS No. 1394649-39-8](/img/structure/B2562398.png)
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide, also known as BMS-777607, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bristol-Myers Squibb in 2008 and has since been the subject of numerous scientific studies.
Mecanismo De Acción
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide works by inhibiting the activity of the protein c-Met, which is involved in several cellular processes, including cell proliferation, migration, and survival. By inhibiting c-Met activity, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide can reduce the growth and metastasis of cancer cells, as well as reduce inflammation and fibrosis in various organs.
Biochemical and Physiological Effects:
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to have several biochemical and physiological effects. In cancer research, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to reduce the activity of several proteins involved in cancer cell growth and metastasis, including c-Met, AKT, and ERK. In inflammation and fibrosis research, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to reduce the activity of several proteins involved in inflammation and fibrosis, including TGF-β and collagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide in lab experiments is its specificity for c-Met, which allows for targeted inhibition of this protein. However, one limitation of using 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide is its relatively short half-life, which may require frequent dosing in some experiments.
Direcciones Futuras
For research on 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide include further studies on its potential therapeutic applications in cancer, inflammation, and fibrosis. Additionally, further studies on the mechanism of action of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide may lead to the development of more effective inhibitors of c-Met. Finally, studies on the pharmacokinetics and toxicity of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide may lead to its development as a potential therapeutic agent in humans.
Conclusion:
In conclusion, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. Its specificity for c-Met and its ability to inhibit cancer cell growth and metastasis, as well as reduce inflammation and fibrosis, make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-chloropyridine with 3-(morpholine-4-sulfonyl)aniline in the presence of a base, followed by the reaction with isocyanate to form the final product. The purity of the final product is achieved through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and fibrosis. In cancer research, 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, lung, and prostate cancer. Inflammation and fibrosis research has shown that 2-bromo-N-[3-(morpholine-4-sulfonyl)phenyl]pyridine-4-carboxamide can reduce inflammation and fibrosis in several organs, including the liver and lungs.
Propiedades
IUPAC Name |
2-bromo-N-(3-morpholin-4-ylsulfonylphenyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c17-15-10-12(4-5-18-15)16(21)19-13-2-1-3-14(11-13)25(22,23)20-6-8-24-9-7-20/h1-5,10-11H,6-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVELMJSASJQJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC(=NC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

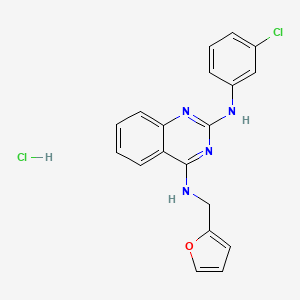
![3-[(2-Methylpropan-2-yl)oxycarbonylamino]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B2562316.png)
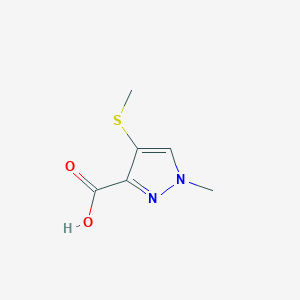
![N-(benzo[d]thiazol-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2562319.png)
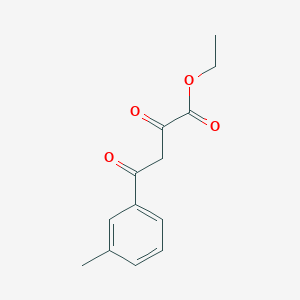
![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2562321.png)
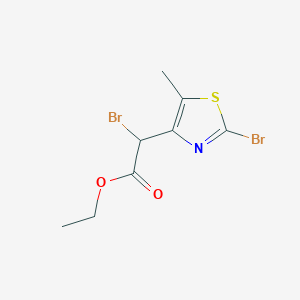
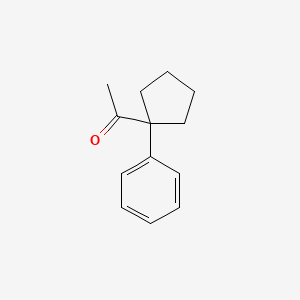

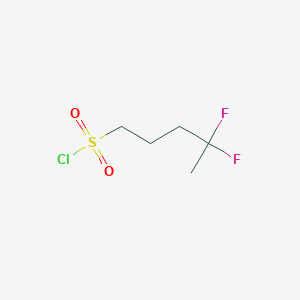
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one](/img/structure/B2562333.png)

